3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)benzamide
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Overview
Description
3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)benzamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in medicinal chemistry. This compound is known for its ability to interact with certain biological targets, making it a promising candidate for drug development. In
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)benzamide involves its interaction with specific biological targets. For example, its interaction with the dopamine D3 receptor has been shown to modulate dopamine signaling in the brain, potentially leading to therapeutic effects for neurological and psychiatric disorders. Its interaction with the sigma-1 receptor has also been studied, and it has been suggested that this interaction may play a role in the compound's analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. For example, it has been shown to modulate dopamine signaling in the brain, potentially leading to therapeutic effects for neurological and psychiatric disorders. It has also been shown to exhibit analgesic and anti-inflammatory effects, which may be related to its interaction with the sigma-1 receptor.
Advantages and Limitations for Lab Experiments
One advantage of 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)benzamide is its potential as a drug candidate for the treatment of neurological and psychiatric disorders. However, there are also limitations to its use in lab experiments. For example, its synthesis can be complex and time-consuming, which may limit its widespread use in research. Additionally, its interactions with certain biological targets may be complex and difficult to study, which may further limit its use in lab experiments.
Future Directions
There are many potential future directions for research on 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)benzamide. One area of focus may be on further elucidating its mechanisms of action and interactions with biological targets. This could lead to a better understanding of its potential therapeutic applications. Additionally, research may focus on developing more efficient and streamlined synthesis methods for the compound. Finally, there may be potential for exploring the use of this compound in combination with other drugs or therapies for enhanced therapeutic effects.
Synthesis Methods
The synthesis of 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)benzamide involves a series of chemical reactions. One common method involves the reaction of 1,3-benzodioxole-5-carboxylic acid with azepan-1-amine to form a benzodioxole-5-ylmethyl-azepan-1-ylamine intermediate. This intermediate is then reacted with sulfonyl chloride to form the final product, this compound.
Scientific Research Applications
3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)benzamide has been studied for its potential applications in medicinal chemistry. It has been shown to interact with certain biological targets, such as the dopamine D3 receptor and the sigma-1 receptor. These interactions make it a promising candidate for drug development, particularly for the treatment of neurological and psychiatric disorders.
properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c24-21(22-14-16-8-9-19-20(12-16)28-15-27-19)17-6-5-7-18(13-17)29(25,26)23-10-3-1-2-4-11-23/h5-9,12-13H,1-4,10-11,14-15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBHZRXHAPNYGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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